molecular formula C24H21ClN4O2S B14976276 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 476484-52-3

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B14976276
CAS No.: 476484-52-3
M. Wt: 465.0 g/mol
InChI Key: YHCASBPPRSOGFA-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at positions 4 and 5 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively. A sulfanylacetamide moiety is attached at position 3, with the acetamide nitrogen further substituted by a 2-methylphenyl group.

Properties

CAS No.

476484-52-3

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O2S/c1-16-5-3-4-6-21(16)26-22(30)15-32-24-28-27-23(17-7-13-20(31-2)14-8-17)29(24)19-11-9-18(25)10-12-19/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

YHCASBPPRSOGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the addition of the sulfanyl and acetamide groups under controlled reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfanylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and substituted phenyl derivatives.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The sulfanyl group plays a role in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide nitrogen. Key examples include:

Compound Name R4 (Triazole) R5 (Triazole) Acetamide N-Substituent Key Structural Features Reference
Target Compound 4-Chlorophenyl 4-Methoxyphenyl 2-Methylphenyl Methoxy enhances electron density; chloro improves lipophilicity
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3,4-Difluorophenyl)acetamide 4-Methylphenyl 4-Chlorophenyl 3,4-Difluorophenyl Fluorine substituents increase metabolic stability
N-(4-Dimethylaminophenyl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl 4-Chlorophenyl 4-Dimethylaminophenyl Dimethylamino group improves solubility and binding affinity
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide Ethyl Thiophen-2-yl 4-Fluorophenyl Thiophene enhances π-π interactions; ethyl increases steric bulk
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Variable Furan-2-yl Variable Furan improves hydrogen bonding; amino group aids solubility

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, dimethylamino): Enhance solubility and target interactions but may reduce metabolic stability .
  • Halogen Substituents (e.g., chloro, fluoro) : Increase lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Heterocyclic Moieties (e.g., thiophene, furan) : Improve binding to aromatic enzyme pockets via π-π stacking .

Key Findings :

  • Anti-Inflammatory Potential: Structural analogs with sulfanylacetamide moieties exhibit COX-2 inhibition comparable to diclofenac, suggesting similar promise for the target compound .
  • Antimicrobial Efficacy : Chlorophenyl groups correlate with broad-spectrum activity, while methoxyphenyl derivatives show selectivity for Gram-positive bacteria .
  • Cytotoxicity: Dimethylamino-substituted analogs demonstrate moderate anticancer activity, likely due to enhanced DNA intercalation .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C24H21ClN4O2S
  • Molecular Weight : 465.11464 g/mol
  • SMILES : CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
  • InChIKey : YHCASBPPRSOGFA-UHFFFAOYSA-N

2D Structure

2D Structure

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives, including those similar to our compound. For instance, a study evaluated various triazole compounds against multiple cancer cell lines and reported their antiproliferative activity. However, it was noted that many derivatives, including some structurally related to our compound, exhibited no significant cytotoxic effects against the tested cell lines .

Triazole compounds are known for their diverse mechanisms of action, which may include:

  • Inhibition of Enzymatic Activity : Some triazoles act as inhibitors of enzymes involved in cancer progression or inflammation, such as cyclooxygenase (COX) enzymes .
  • Antioxidant Activity : Certain derivatives have shown moderate antioxidant properties, which can be beneficial in reducing oxidative stress associated with cancer .

Pharmacological Significance

The pharmacological significance of triazole compounds lies in their ability to interact with various biological targets. The triazole scaffold has been associated with:

  • Antimicrobial Activity : Some studies have indicated that triazoles possess antimicrobial properties, making them candidates for further investigation in infectious diseases .
  • Anti-inflammatory Effects : Triazole derivatives have been explored for their potential anti-inflammatory effects, which could contribute to their overall therapeutic profile .

Case Studies and Research Findings

  • Antiproliferative Activity Study
    • A comprehensive evaluation was conducted on approximately sixty cell lines across nine tumor types. The results indicated that several triazole derivatives did not exhibit significant growth inhibition against the cancer cell lines tested .
  • Antioxidant Activity Assessment
    • The antioxidant properties of various triazole derivatives were assessed using DPPH and ABTS radical scavenging assays. Moderate activity was observed in some compounds, suggesting potential therapeutic benefits in oxidative stress-related conditions .
  • Mechanistic Insights
    • Research has suggested that triazoles may function as non-competitive antagonists of AMPA receptors, indicating a possible role in neurological disorders as well .

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